4,4-Difluoro-3,3-dimethylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

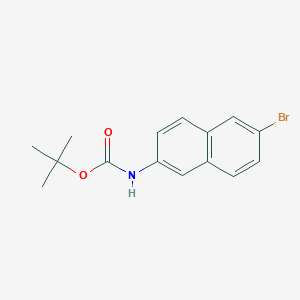

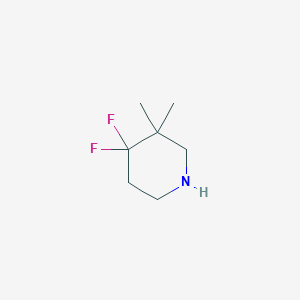

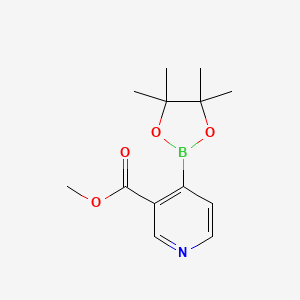

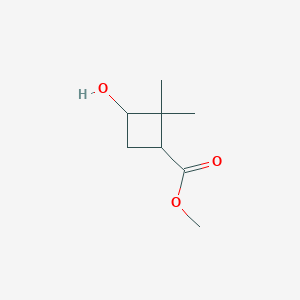

“4,4-Difluoro-3,3-dimethylpiperidine” is a chemical compound with the molecular formula C7H13F2N . It has a molecular weight of 149.18 . It is also known by its CAS number 1198392-56-1 .

Synthesis Analysis

While specific synthesis methods for “4,4-Difluoro-3,3-dimethylpiperidine” were not found in the search results, there is a mention of an improved and scalable synthesis of a similar compound, the unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene framework . This might suggest potential pathways for the synthesis of “4,4-Difluoro-3,3-dimethylpiperidine”.Molecular Structure Analysis

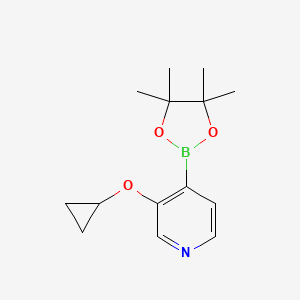

The molecular structure of “4,4-Difluoro-3,3-dimethylpiperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the 4th carbon atom . The 3rd carbon atom is attached to two methyl groups .Physical And Chemical Properties Analysis

“4,4-Difluoro-3,3-dimethylpiperidine” is a solid substance . It has a density of 1.1±0.1 g/cm^3, a boiling point of 114.3±40.0 °C at 760 mmHg, and a vapor pressure of 20.0±0.2 mmHg at 25°C . It has a molar refractivity of 27.0±0.4 cm^3, a polar surface area of 12 Å^2, and a molar volume of 111.2±5.0 cm^3 .Applications De Recherche Scientifique

Organic Synthesis Building Block

4,4-Difluoro-3,3-dimethylpiperidine: serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of difluoromethyl groups into complex molecules, which can significantly alter the chemical and physical properties of the compounds, such as volatility, lipophilicity, and metabolic stability .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to synthesize novel drug candidates. The difluorinated piperidine ring can be a core structure in the development of new therapeutic agents, offering potential activity across a range of biological targets due to its ability to mimic the piperidine moiety found in many bioactive compounds .

Material Science

The introduction of fluorine atoms can lead to materials with enhanced properties4,4-Difluoro-3,3-dimethylpiperidine can be used in the creation of new polymeric materials, where the incorporation of fluorine could result in increased resistance to solvents, oils, and other chemicals .

Agrochemical Development

Fluorinated piperidines are often key intermediates in the synthesis of agrochemicals. The structural motif of 4,4-Difluoro-3,3-dimethylpiperidine can be found in compounds with pesticidal or herbicidal activity, providing a way to enhance the efficacy and selectivity of these agents .

Catalyst and Ligand Synthesis

This compound can act as a precursor for the synthesis of catalysts and ligands used in asymmetric synthesis. The difluorinated piperidine scaffold can induce chirality, which is crucial for producing enantiomerically pure substances, a key goal in modern synthetic chemistry .

Fluorine-19 NMR Studies

Due to the presence of fluorine atoms, 4,4-Difluoro-3,3-dimethylpiperidine is an excellent candidate for fluorine-19 nuclear magnetic resonance (NMR) spectroscopy studies. This technique is used to investigate the structure, dynamics, and reactivity of fluorinated organic compounds, providing valuable insights into their behavior .

Safety and Hazards

Propriétés

IUPAC Name |

4,4-difluoro-3,3-dimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-6(2)5-10-4-3-7(6,8)9/h10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHGCCDYIDGETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-3,3-dimethylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)